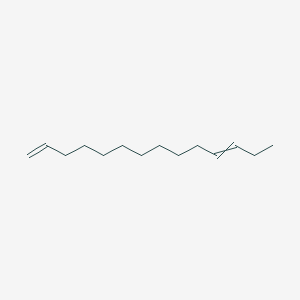

Tetradeca-1,11-diene

Description

Contextualization within the Landscape of Unsaturated Hydrocarbons and Aliphatic Dienes

Unsaturated hydrocarbons are organic compounds composed of carbon and hydrogen that contain one or more carbon-carbon double or triple bonds. This unsaturation imparts significant reactivity compared to their saturated alkane counterparts. wou.edu A specific class of unsaturated hydrocarbons is the dienes (also known as alkadienes), which are characterized by the presence of two carbon-carbon double bonds. nih.gov

Dienes are broadly classified into three categories based on the relative positions of their double bonds:

Conjugated Dienes: The two double bonds are separated by a single carbon-carbon bond (e.g., 1,3-butadiene). This arrangement allows for the delocalization of pi-electrons across the four-carbon system, leading to enhanced stability. iucr.org

Cumulated Dienes (Allenes): The double bonds share a common carbon atom (e.g., 1,2-propadiene or allene). This structure results in unique geometry and reactivity. mdpi.com

Isolated or Non-Conjugated Dienes: The double bonds are separated by two or more single bonds. nih.gov In these systems, the double bonds react independently of one another, in a manner similar to simple alkenes.

Tetradeca-1,11-diene, with its double bonds at positions 1 and 11, is classified as a long-chain, non-conjugated diene . The nine single bonds separating the two alkene functionalities ensure that they are electronically isolated. Furthermore, as the double bonds are located at the ends of the carbon chain, it is also an example of an α,ω-diene.

Significance of Long-Chain Non-Conjugated Dienes in Synthetic and Mechanistic Chemistry

The presence of two reactive, yet independent, alkene units at a significant distance from each other makes long-chain non-conjugated dienes like this compound valuable substrates in several areas of chemical synthesis and mechanistic investigation.

One of their most significant applications is in polymer chemistry . Non-conjugated α,ω-dienes can be used as comonomers in coordination polymerization reactions. For instance, the copolymerization of ethylene (B1197577) with small amounts of α,ω-dienes such as 1,7-octadiene (B165261) or 1,9-decadiene (B157367) using metallocene catalysts is a well-established method for introducing long-chain branches into polyethylene. This branching significantly alters the polymer's rheological properties, enhancing processability and mechanical performance.

Another key area is olefin metathesis . Non-conjugated dienes are ideal substrates for ring-closing metathesis (RCM), a powerful reaction that forms cyclic alkenes and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and macrocycles. The long aliphatic chain of a precursor like this compound could, in principle, be used to form large macrocyclic structures.

From a mechanistic standpoint, these molecules serve as models for studying intramolecular reactions. The photochemical cyclization of non-conjugated dienes, for example, has been investigated to understand the fundamental principles of [2+2] cycloadditions and other light-induced transformations where the two double bonds interact through space.

Overview of Current Academic Research Trajectories for Alkene Systems

The alkene functional group remains a cornerstone of organic chemistry, and research continues to expand its utility. Current trajectories relevant to systems like this compound include advancements in sustainable synthesis, catalysis, and materials science.

Biosynthesis and Sustainable Feedstocks: There is a growing focus on developing sustainable and environmentally friendly methods for producing valuable chemicals. Research into the microbial biosynthesis of alkanes and alkenes aims to use microorganisms to convert renewable resources or waste streams into platform chemicals, offering a green alternative to traditional petrochemical production.

Advanced Catalytic Methods: The development of novel transition-metal catalysts continues to revolutionize the functionalization of alkenes. Cobalt-catalyzed hydrofunctionalization, for example, allows for the highly regio- and stereoselective addition of various fragments across a double bond, enabling the efficient construction of complex molecular architectures from simple alkene precursors. mdpi.com Hydroarylation is another area of intense research, providing metal-free pathways for forming C-C bonds by adding aryl groups to alkenes and alkynes. researchgate.net

Polymer and Materials Science: The synthesis of novel polymers with precisely controlled structures remains a major goal. Recent research includes the stereoselective synthesis of macrodiolides from dienoic acids and dienediols, creating large, complex macrocycles with potential applications in materials and medicine. mdpi.comresearchgate.net These syntheses often rely on the unique reactivity of non-conjugated dienes to build intricate, long-chain architectures.

Data Tables

Table 1: Chemical and Physical Properties of Tetradeca-1,13-diene

Table 2: Comparison of Diene Classes

Structure

3D Structure

Properties

CAS No. |

157887-68-8 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

tetradeca-1,11-diene |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,6,8H,1,4-5,7,9-14H2,2H3 |

InChI Key |

QQIMUPFCBBIKKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCCCCC=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradeca 1,11 Diene and Analogs

Stereoselective Approaches to Non-Conjugated Diene Formation

The synthesis of non-conjugated dienes such as Tetradeca-1,11-diene requires precise control over the location and stereochemistry of multiple carbon-carbon double bonds within a single aliphatic chain. Stereoselective approaches are paramount to avoid the formation of undesired isomers and to ensure the production of dienes with high purity. mdpi.com Key strategies involve the controlled construction of alkene moieties at specific, distant positions, often leveraging advanced catalytic systems or carefully planned elimination reactions.

Controlled Olefin Metathesis for Chain Elongation and Diene Construction

Olefin metathesis is a powerful reaction that involves the exchange of substituents between different alkenes, catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum. researchgate.netresearchgate.net Cross-metathesis (CM), a variant of this reaction, is particularly useful for chain elongation and the construction of non-conjugated dienes by coupling two different olefin partners. researchgate.netmdpi.com

The synthesis of a long-chain diene like this compound can be envisioned through the cross-metathesis of two smaller terminal alkenes. The reaction proceeds via a series of cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. mdpi.com However, a significant challenge in cross-metathesis is controlling the selectivity to favor the desired cross-product over unwanted homodimerized products. beilstein-journals.org The choice of catalyst and reaction conditions is critical to steer the reaction toward the intended diene. caltech.edu Ruthenium-based catalysts are often preferred due to their high functional group tolerance. researchgate.netbeilstein-journals.org

Table 1: Key Parameters in Olefin Cross-Metathesis for Diene Synthesis

| Parameter | Description | Significance in Diene Synthesis |

|---|---|---|

| Catalyst Type | Grubbs' 1st, 2nd, or 3rd generation catalysts; Schrock catalysts. | Catalyst choice influences reaction rate, selectivity, and functional group tolerance. researchgate.net |

| Substrate Reactivity | Olefins are classified based on their propensity to homodimerize (e.g., Type I, II, III). beilstein-journals.org | Matching substrates with appropriate reactivity profiles is key to maximizing cross-product yield. |

| Reaction Conditions | Temperature, solvent, and concentration. | These factors affect catalyst stability and activity, influencing reaction outcomes. |

| Stereoselectivity | Formation of E/Z isomers. | While many metathesis reactions favor the E-isomer, specific catalysts can be used to control stereochemistry. |

Selective Dehydrohalogenation Pathways in the Synthesis of Dienes

Dehydrohalogenation is a classic elimination reaction used to generate alkenes from alkyl halides. jove.com For the synthesis of a specific non-conjugated diene, this method requires a precursor molecule containing halogen atoms at precise locations, such as a 1,12-dihalotetradecane. The elimination of two molecules of hydrogen halide (HX) using a base can then form the desired diene.

The success of this pathway hinges on the selectivity of the elimination reaction. The choice of base is critical; bulky bases like potassium tert-butoxide are often used to favor the formation of the less-substituted (Hofmann) alkene, which is essential for creating terminal double bonds. jove.com Conversely, smaller bases might favor the more-substituted (Zaitsev) product. The reaction must be carefully controlled to prevent isomerization of the newly formed double bonds. In some cases, a sequence of halogenation followed by dehydrohalogenation is employed to introduce unsaturation. beilstein-journals.org A two-step procedure involving cuprate (B13416276) addition to a bis-allylic bromide followed by dehydrohalogenation has been described as a viable route for preparing certain dienes. nih.gov

Organometallic Catalysis in Diene Synthesis

Organometallic catalysis provides some of the most efficient and selective methods for carbon-carbon bond formation, which is central to the synthesis of complex molecules like long-chain dienes. mdpi.com These methods often operate under mild conditions and exhibit high functional group tolerance.

Cross-Coupling Reactions for the Formation of Alkene Bonds (e.g., Kumada Cross-Coupling principles)

The Kumada cross-coupling reaction, one of the earliest transition-metal-catalyzed C-C bond-forming reactions, involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for creating alkene bonds.

The catalytic cycle is understood to involve three primary steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the organic halide. wikipedia.org

Transmetalation: The organomagnesium group from the Grignard reagent is transferred to the metal center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst. slideshare.net

For synthesizing a molecule like this compound, one could couple an alkenyl Grignard reagent (e.g., undec-10-enylmagnesium bromide) with a vinyl halide (e.g., 1-bromo-prop-2-ene), or a similar combination. The stereochemistry of the resulting double bond can often be controlled, as many Kumada couplings of alkenyl halides proceed with retention of configuration. acs.org

Table 2: Components of a Representative Kumada Cross-Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Organic Halide | Alkenyl bromide, Aryl iodide | Electrophilic partner; provides one part of the final carbon skeleton. wikipedia.org |

| Grignard Reagent | Alkylmagnesium bromide | Nucleophilic partner; provides the other part of the carbon skeleton. organic-chemistry.org |

| Catalyst | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Facilitates the oxidative addition/transmetalation/reductive elimination cycle. wikipedia.orgacs.org |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Solvates reagents and influences catalyst activity. |

Titanium-Catalyzed Homo-Cyclomagnesiation Principles in Dienol Synthesis

A highly stereoselective method for synthesizing 1,5-dienes involves the titanium-catalyzed cyclomagnesiation of 1,2-dienes (allenes) using Grignard reagents. mdpi.com This reaction, developed by Dzhemilev and coworkers, can be performed as a homo-cyclomagnesiation (using two identical allenes) or a cross-cyclomagnesiation (using two different allenes) to create symmetrical or asymmetrical dienes, respectively. sciforum.net

The process typically uses a Cp₂TiCl₂ catalyst in the presence of a Grignard reagent like ethylmagnesium bromide (EtMgBr) and metallic magnesium. mdpi.com The reaction of two allene (B1206475) molecules with EtMgBr and the titanium catalyst leads to the formation of a magnesacyclopentane intermediate. Subsequent hydrolysis of this organomagnesium compound yields the target 1Z,5Z-diene with high stereochemical purity (>99%). sciforum.net This methodology has been successfully applied to the synthesis of various natural products containing 1,5-diene fragments. mdpi.com By choosing appropriately functionalized allenes, this method can be adapted to produce complex dienols and other functionalized dienes. sciforum.net

Functional Group Transformations for Terminal and Internal Alkene Introduction

The introduction of terminal and internal double bonds at specific locations can also be achieved through the transformation of other functional groups. These methods provide alternative synthetic routes where building the carbon skeleton first, followed by creating the unsaturation, is more advantageous.

One common strategy is the reduction of alkynes . A precursor molecule containing triple bonds at the C1 and C11 positions (tetradeca-1,11-diyne) could be synthesized. The triple bonds can then be selectively reduced. Partial hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield cis-(Z)-alkenes. Alternatively, reduction using sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) would produce trans-(E)-alkenes. msu.edu

Another powerful method is the Wittig reaction or its variants like the Horner-Wadsworth-Emmons (HWE) reaction . These reactions convert aldehydes and ketones into alkenes. A precursor containing carbonyl groups at the C1 and C11 positions could be treated with an appropriate phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) to generate the required double bonds. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions, with the HWE reaction typically favoring the formation of E-alkenes.

Table 3: Comparison of Functional Group Transformations for Alkene Synthesis

| Method | Precursor Functional Group | Reagents | Typical Product Stereochemistry |

|---|---|---|---|

| Alkyne Reduction | Alkyne | H₂, Lindlar's Catalyst | cis-(Z)-Alkene |

| Alkyne Reduction | Alkyne | Na, liquid NH₃ | trans-(E)-Alkene |

| Wittig Reaction | Aldehyde, Ketone | Phosphorus Ylide (Ph₃P=CR₂) | Varies (often Z with unstabilized ylides) |

| HWE Reaction | Aldehyde, Ketone | Phosphonate Carbanion | trans-(E)-Alkene (generally) |

Strategies for Introducing Remote Unsaturation

The introduction of double bonds at specific, distant positions within a long aliphatic chain requires robust and regioselective chemical transformations. Several powerful methodologies have been developed to achieve this, with catalytic processes being at the forefront.

One of the most versatile approaches for creating non-conjugated dienes is through olefin metathesis . sci-hub.se Acyclic Diene Metathesis (ADMET) polymerization and cross-metathesis reactions, often catalyzed by ruthenium-based complexes like Grubbs-type catalysts, allow for the formation of new double bonds. sci-hub.seacs.orgacs.org For the synthesis of this compound, a potential strategy involves the cross-metathesis of two smaller alkene fragments, for instance, the coupling of 1-dodecene (B91753) with ethylene (B1197577) or another short-chain terminal alkene, although controlling the selectivity for the desired product over self-metathesis products can be a challenge. Ring-closing metathesis (RCM) of a larger diene precursor followed by a ring-opening step is another viable, albeit more complex, route. sci-hub.senih.gov

Cross-coupling reactions are another cornerstone in the synthesis of long-chain dienes. Reactions such as the Sonogashira coupling, which joins a vinyl halide with a terminal alkyne, can be employed to construct the carbon backbone with a strategically placed internal alkyne. ubbcluj.ro Subsequent stereoselective reduction of the alkyne to a cis- or trans-alkene provides the desired double bond geometry. For example, a C7 fragment could be coupled with a C7 fragment containing a terminal alkyne, followed by reduction to generate the C11 double bond.

The alkylation of alkynes at low temperatures is also a key strategy. nih.gov This method allows for the sequential addition of different alkyl chains to an acetylene (B1199291) unit, which can then be selectively reduced to form a double bond at a precise location within the carbon chain. This approach offers significant flexibility in the synthesis of various diene analogs.

Recent advancements in remote functionalization via transition-metal-catalyzed "chain-walking" or "alkene isomerization" processes have opened new avenues for introducing unsaturation. nih.gov These methods utilize catalysts that can migrate a double bond along an alkyl chain to a thermodynamically more stable or sterically accessible position before a subsequent functionalization reaction occurs. While not a direct method for diene synthesis, this principle can be adapted to position a reactive handle for the subsequent introduction of a second double bond.

A summary of key synthetic strategies for introducing remote unsaturation is presented in the table below.

| Synthetic Strategy | Catalyst/Reagents | Key Features | Potential Application for this compound |

| Olefin Metathesis | Ruthenium-based catalysts (e.g., Grubbs catalysts) | Versatile for C=C bond formation. | Cross-metathesis of shorter alkenes or RCM of a larger precursor. sci-hub.senih.gov |

| Sonogashira Coupling | Palladium and Copper catalysts | Forms a C-C bond between a vinyl halide and a terminal alkyne. | Construction of the C14 backbone with a precursor alkyne at the C11 position. ubbcluj.ro |

| Alkyne Alkylation | Strong base (e.g., n-BuLi) and alkyl halides | Sequential addition of alkyl chains to an alkyne. | Building the carbon skeleton with a strategically placed triple bond. nih.gov |

Stereochemical Control in Double Bond Placement

Achieving specific E/Z stereochemistry for the double bonds in this compound and its analogs is crucial for their application in areas such as pheromone synthesis or materials science. The stereochemical outcome of a synthetic route is often determined by the choice of reagents and reaction conditions.

For non-conjugated dienes, where the double bonds are isolated, stereocontrol strategies often focus on the independent formation of each double bond. orgosolver.com When synthesizing dienes from alkynes, the choice of reduction method is critical. The hydroboration-protonolysis of an internal alkyne typically leads to the formation of a cis (Z)-double bond. nih.gov In contrast, reduction with lithium aluminum hydride (LiAlH4) in a suitable solvent often yields the trans (E)-isomer. ubbcluj.ro

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating double bonds with a high degree of stereoselectivity. By selecting the appropriate phosphonium (B103445) ylide and reaction conditions, one can favor the formation of either the Z- or E-alkene. For instance, unstabilized ylides under salt-free conditions generally produce Z-alkenes, while stabilized ylides or the use of Schlosser's modification tends to give E-alkenes.

In rhodium-catalyzed reductions of non-conjugated dienes, the stereochemical course can be influenced by the structure of the diene and the catalyst ligands. researchgate.net While this is more relevant for the modification of existing dienes, it highlights the potential for catalyst-controlled stereoselectivity. The use of chiral auxiliaries represents another powerful strategy for stereochemical control. youtube.com An auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed. youtube.com

The stereoselective synthesis of various long-chain dienoic acids and their derivatives provides excellent examples of these principles in practice. For instance, the synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid has been achieved with high stereoselectivity using a Ti-catalyzed homo-cyclomagnesiation of a 1,2-diene precursor. researchgate.netmdpi.com This methodology allows for the controlled formation of Z,Z-diene systems. Similarly, the synthesis of (8E,10Z)-tetradeca-8,10-dienal has been accomplished through strategies involving stereoselective reductions of enynes. ubbcluj.ro

A comparative table of methods for stereochemical control is provided below.

| Method | Typical Reagents/Conditions | Predominant Stereoisomer | Notes |

| Hydroboration-Protonolysis | 1. Dicyclohexylborane 2. Acetic acid | cis (Z) | A reliable method for the synthesis of Z-alkenes from alkynes. nih.gov |

| Dissolving Metal Reduction | Na in liquid NH3 | trans (E) | Classic method for the reduction of alkynes to E-alkenes. |

| Hydride Reduction | LiAlH4 | trans (E) | The stereochemical outcome can be influenced by the substrate. ubbcluj.ro |

| Wittig Reaction (unstabilized ylide) | R3P=CHR' (R' = alkyl) | cis (Z) | Typically performed in aprotic, non-polar solvents. |

| Horner-Wadsworth-Emmons | (EtO)2P(O)CH2R' + base | trans (E) | Generally provides excellent E-selectivity. |

| Ti-catalyzed Homo-cyclomagnesiation | EtMgBr, Mg, Cp2TiCl2 | cis,cis (Z,Z) | Effective for the synthesis of 1,5-diene systems. mdpi.comresearchgate.net |

Investigations into the Chemical Reactivity and Transformation Mechanisms of Tetradeca 1,11 Diene

Electrophilic and Radical Addition Reactions to Diene Moieties

The presence of two double bonds in Tetradeca-1,11-diene makes it susceptible to both electrophilic and radical addition reactions. These reactions are fundamental to the functionalization of the hydrocarbon chain. cymitquimica.com

Mechanistic Studies of Halogenation Processes

Halogenation of dienes like this compound can proceed through either an electrophilic or a radical pathway, depending on the reaction conditions. lookchem.com In electrophilic halogenation, the reaction is initiated by the attack of the π electrons of a double bond on a halogen molecule, such as bromine (Br₂). This leads to the formation of a cyclic bromonium ion intermediate. lasalle.edu The subsequent attack by a bromide ion opens this ring to yield the di-halogenated product. lasalle.edu The reaction can be influenced by the solvent and the presence of radical initiators. For instance, the addition of bromine can result in the formation of a tetrabromide derivative. acs.org

Radical addition of halogens, often initiated by light or radical initiators like AIBN, involves the formation of a halogen radical that adds to one of the double bonds. mdpi.com This generates a carbon-centered radical intermediate which can then react with another halogen molecule to complete the addition and propagate the radical chain. mdpi.com

Regio- and Stereoselectivity in Electrophilic Additions

Electrophilic additions to unsymmetrical dienes are governed by principles of regioselectivity and stereoselectivity. chemistrysteps.com When an electrophile (E⁺) adds to a double bond, it does so in a manner that forms the most stable carbocation intermediate. lasalle.edulibretexts.org For a terminal alkene like those in this compound, the addition of an electrophile such as H⁺ will preferentially form a secondary carbocation over a primary one. libretexts.org

The subsequent attack of a nucleophile can occur at two different positions if the intermediate carbocation is allylic and resonance-stabilized. libretexts.orgyoutube.com This can lead to both 1,2- and 1,4-addition products. libretexts.orgmasterorganicchemistry.com However, in the case of non-conjugated dienes like this compound, the two double bonds react independently. libretexts.org Therefore, the addition of an electrophile like HBr would be expected to follow Markovnikov's rule at each double bond, leading to addition at the second carbon position of each terminus. masterorganicchemistry.commasterorganicchemistry.com

The stereochemistry of the addition is also a key consideration. For instance, the halogenation of alkenes typically proceeds via an anti-addition mechanism, where the two new bonds are formed on opposite faces of the original double bond. lasalle.edumasterorganicchemistry.com This is a result of the backside attack of the nucleophile on the cyclic halonium ion intermediate. lasalle.edu

Table 1: Regioselectivity in Electrophilic Addition to Alkenes

| Reactant | Reagent | Major Product | Minor Product | Rationale |

|---|---|---|---|---|

| 1-Butene | HBr | 2-Bromobutane | 1-Bromobutane | Formation of the more stable secondary carbocation. masterorganicchemistry.com |

| 2-Methylpropene | HBr | 2-Bromo-2-methylpropane | 1-Bromo-2-methylpropane | Formation of the more stable tertiary carbocation. libretexts.org |

| 1,3-Butadiene | HBr (low temp) | 3-Bromo-1-butene (1,2-addition) | 1-Bromo-2-butene (1,4-addition) | Kinetic control favors the 1,2-adduct. masterorganicchemistry.com |

| 1,3-Butadiene | HBr (high temp) | 1-Bromo-2-butene (1,4-addition) | 3-Bromo-1-butene (1,2-addition) | Thermodynamic control favors the more stable 1,4-adduct. masterorganicchemistry.com |

Oxidative Transformations of the Double Bonds

The double bonds of this compound are readily susceptible to a variety of oxidative transformations, allowing for the introduction of oxygen-containing functional groups.

Controlled Epoxidation and Dihydroxylation Methodologies

Epoxidation, the conversion of an alkene to an epoxide, can be achieved using various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. uni-muenchen.de The reaction is stereospecific, with the geometry of the starting alkene being retained in the epoxide product. Other methods for epoxidation include the use of dioxiranes, such as dimethyldioxirane (B1199080) (DMDO), and transition-metal catalyzed systems. researchgate.net

Dihydroxylation, the addition of two hydroxyl groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled, cold, and alkaline conditions. libretexts.org These reactions typically proceed via a syn-addition mechanism, forming a diol where both hydroxyl groups are on the same face of the original double bond. libretexts.org Asymmetric dihydroxylation can be achieved using chiral ligands in conjunction with the oxidizing agent. researchgate.net

Advanced Oxidation Processes (e.g., Ozonolysis, Permanganate Oxidation)

More vigorous oxidation of the double bonds in this compound leads to cleavage of the carbon-carbon double bond. Ozonolysis, followed by a reductive or oxidative workup, is a powerful method for this purpose. Reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes, while oxidative workup (e.g., with hydrogen peroxide) produces carboxylic acids.

Oxidation with hot, acidic, or concentrated potassium permanganate also results in the cleavage of the double bonds. wikipedia.orgechemi.com For terminal alkenes like those in this compound, this strong oxidation typically yields carboxylic acids and carbon dioxide. wikipedia.orglibretexts.org For example, the oxidation of a terminal alkene with acidic potassium permanganate can produce a carboxylic acid with one less carbon atom and CO₂. wikipedia.org Phase-transfer catalysts can be employed to facilitate the reaction between the permanganate ion and the organic substrate in a nonpolar solvent. orgsyn.org

Table 2: Products of Alkene Oxidation

| Alkene | Oxidizing Agent/Conditions | Product(s) |

|---|---|---|

| Alkene | 1. O₃, 2. Zn/H₂O | Aldehydes/Ketones |

| Alkene | 1. O₃, 2. H₂O₂ | Carboxylic Acids/Ketones |

| Terminal Alkene | KMnO₄ (hot, acidic) | Carboxylic Acid + CO₂ wikipedia.org |

| Internal Alkene | KMnO₄ (hot, acidic) | Two Carboxylic Acids |

| Alkene | KMnO₄ (cold, dilute, alkaline) | Diol (syn-addition) libretexts.org |

| Alkene | OsO₄, then NaHSO₃ | Diol (syn-addition) |

| Alkene | m-CPBA | Epoxide uni-muenchen.de |

Polymerization and Oligomerization Behavior

The presence of two terminal double bonds makes this compound a suitable monomer for polymerization and oligomerization reactions. cymitquimica.com It can undergo addition polymerization, where the monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. This can be initiated by radical, cationic, or anionic methods.

Furthermore, this compound can participate in acyclic diene metathesis (ADMET) polymerization. This is a type of step-growth polymerization that involves the catalytic redistribution of the carbon-carbon double bonds. The reaction is typically catalyzed by transition-metal complexes, such as those of ruthenium or molybdenum. ADMET polymerization of α,ω-dienes like this compound can lead to the formation of long-chain polyenes and the release of a small volatile alkene, such as ethene.

The diene can also be used as a comonomer in the production of various copolymers. For instance, it can be copolymerized with ethylene (B1197577) to create long-chain branched polyethylene. google.comgoogle.comgoogle.com

Fundamental Mechanisms of Diene Polymerization

The polymerization of non-conjugated dienes like this compound can proceed through several mechanisms, primarily dictated by the catalyst system employed. Unlike conjugated dienes, where 1,2- and 1,4-addition are common, the polymerization of isolated dienes often involves either the independent reaction of the vinyl groups or a coordinated cyclopolymerization process.

One of the most significant methods for polymerizing α,ω-dienes is Acyclic Diene Metathesis (ADMET) . advancedsciencenews.commdpi.com This is a step-growth polycondensation reaction driven by the removal of a small volatile molecule, typically ethylene, which shifts the equilibrium towards polymer formation. advancedsciencenews.com For a terminal diene like this compound, ADMET polymerization would theoretically produce a polyalkenamer with repeating units connected by double bonds, and the release of ethylene. The general mechanism for ADMET polymerization is depicted as a series of cross-metathesis reactions between the terminal dienes. nih.gov

Another major pathway is through transition metal-catalyzed coordination polymerization . Catalysts based on metals like zirconium, titanium, and nickel are used to copolymerize non-conjugated dienes with mono-olefins such as ethylene or propylene. mendelset.com In such reactions, the diene can be incorporated in several ways. It may be inserted through only one of its double bonds, leaving the other as a pendant vinyl group along the polymer chain. Alternatively, if the chain length between the two double bonds is appropriate, an intramolecular cyclization can occur after the first insertion, leading to the formation of cyclic units within the polymer backbone. organic-chemistry.org For longer chain dienes, such as those analogous to this compound, cyclization to form large rings is less common than for shorter dienes like 1,5-hexadiene (B165246) which readily forms cyclopentane (B165970) rings. allstudyjournal.com

Research on the copolymerization of long-chain α-olefins with their corresponding non-conjugated dienes, such as 1-tetradecene (B72687) with 1,13-tetradecadiene (B1583877) (a close isomer of this compound), has demonstrated the synthesis of ultrahigh molecular weight copolymers. osti.gov These polymerizations, often conducted at low temperatures, can proceed in a quasi-living manner, affording polymers with reactive terminal olefinic double bonds in the side chains. osti.gov

Characterization of Polymer Microstructures Derived from Dienes

The microstructure of polymers derived from non-conjugated dienes is complex and highly dependent on the polymerization conditions and the catalyst used. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for elucidating the structure of the resulting polymers. mendelset.comallstudyjournal.com

In the case of ADMET polymerization of α,ω-dienes, the primary microstructural feature is the stereochemistry of the newly formed double bonds within the polymer backbone. Typically, ADMET with standard Grubbs and Hoveyda-Grubbs ruthenium catalysts results in a predominance of trans-alkenes due to thermodynamic favorability. nih.gov However, the development of specialized stereoretentive or cis-selective ruthenium catalysts has enabled the synthesis of polyalkenamers with high cis-content from α,ω-diene monomers. nih.gov

For coordination copolymers, the key microstructural features include the amount of diene incorporated, the presence of pendant vinyl groups versus cyclized units, and the stereochemistry of these structures. For example, in the copolymerization of ethylene with linear non-conjugated dienes using a Cp₂ZrCl₂/MAO catalyst, the degree of crosslinking was found to be dramatically affected by the polymerization temperature. mendelset.com At lower temperatures (20-65°C), copolymers of ethylene with 1,5-hexadiene or 1,7-octadiene (B165261) were heavily crosslinked, while at 80°C, the degree of crosslinking was significantly lower. mendelset.com

The microstructure of copolymers of propene and non-conjugated dienes like 1,5-hexadiene and 1,7-octadiene has been analyzed in detail using ¹H and ¹³C NMR. allstudyjournal.com These studies allow for the quantification of cyclization selectivity, which is the ratio of cyclized units to all incorporated diene units. It was found that cyclization selectivity decreases with increasing diene concentration, as intermolecular propagation becomes more competitive with intramolecular cyclization. allstudyjournal.com For polymers derived from long-chain dienes like this compound, the expectation would be a higher proportion of pendant vinyl groups over cyclized structures due to the larger ring size that would need to form.

Below is a table summarizing the expected microstructural outcomes from the polymerization of a generic long-chain α,ω-diene, analogous to this compound.

| Polymerization Method | Catalyst Type | Predominant Microstructure | Factors Influencing Microstructure |

| Acyclic Diene Metathesis (ADMET) | Ruthenium-Carbene (e.g., Grubbs) | Linear polyalkenamer with internal double bonds (typically trans) | Catalyst stereoselectivity, monomer purity |

| Coordination Copolymerization | Ziegler-Natta / Metallocene | Branched copolymer with pendant vinyl groups | Catalyst type, temperature, monomer concentration |

Cycloaddition Reactions Involving Isolated Diene Units

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. While the Diels-Alder reaction is a cornerstone of organic synthesis, its traditional form requires a conjugated diene system. mendelset.commasterorganicchemistry.com

Formal [2+2] and [4+2] Cycloadditions

For a non-conjugated diene like this compound, the two double bonds are isolated from each other by a long, flexible alkyl chain. As such, they behave as independent alkene units. A standard thermally-induced intermolecular [4+2] cycloaddition (Diels-Alder reaction) is not feasible as the molecule lacks the required conjugated 4π-electron system. mendelset.comfiveable.me

However, intramolecular cycloadditions are a theoretical possibility if the molecule can adopt a conformation that allows the two isolated double bonds to react with each other. An intramolecular [2+2] cycloaddition could occur under photochemical conditions, where irradiation with UV light excites one of the double bonds, allowing it to react with the other to form a cyclobutane (B1203170) ring. scispace.com This would result in a bicyclic structure. The long, flexible chain of this compound would likely lead to a variety of isomeric products.

A formal intramolecular [4+2] cycloaddition is not a direct reaction for this compound itself, as it lacks both a diene and a dienophile. However, if the molecule were to first undergo a transition-metal-catalyzed isomerization to create a conjugated diene system at one end, an intramolecular Diels-Alder reaction with the remaining double bond could potentially occur. researchgate.net This would lead to the formation of a fused ring system. The feasibility of such a tandem reaction depends heavily on the catalyst's ability to promote both isomerization and cycloaddition.

Influence of Substituents and Reaction Environment on Cycloaddition Selectivity

In the context of cycloaddition reactions, substituents and the reaction environment play a critical role in determining the reaction rate and selectivity. masterorganicchemistry.comwikipedia.org For the hypothetical intramolecular reactions of this compound, these factors would be equally important.

Substituent Effects: For an intramolecular Diels-Alder reaction to occur (following a hypothetical isomerization), the presence of electron-donating groups on the newly formed diene moiety and electron-withdrawing groups on the dienophile (the other double bond) would accelerate the reaction. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the long alkyl chain acts as a weakly electron-donating group. The selectivity of the cycloaddition, particularly the stereochemistry of the resulting fused ring system, would be heavily influenced by the conformational constraints imposed by the tethering alkyl chain. researchgate.netwikipedia.org

Reaction Environment: The choice of solvent can influence the rate of cycloaddition reactions. Polar solvents and even aqueous media have been shown to accelerate certain Diels-Alder reactions, possibly through stabilization of the transition state. wikipedia.org For intramolecular reactions, the use of Lewis acid catalysts could also play a significant role. A Lewis acid could coordinate to one of the double bonds, making it more electrophilic and thus a more reactive dienophile, potentially lowering the activation energy for the cycloaddition. msu.edu The temperature is also a critical factor; while thermal conditions are required for the Diels-Alder reaction, photochemical activation is necessary for [2+2] cycloadditions. scispace.com

The following table outlines the general influence of these factors on cycloaddition reactions relevant to isolated dienes.

| Factor | Influence on [2+2] Cycloaddition | Influence on [4+2] Cycloaddition (Intramolecular) |

| Substituents | Can affect the efficiency of photochemical excitation. | Electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate. The tether length and rigidity control stereoselectivity. |

| Catalysts | Photosensitizers can be used to promote the reaction. | Lewis acids can activate the dienophile and increase the reaction rate and selectivity. |

| Solvent | Can influence the excited state lifetime and reaction efficiency. | Polar solvents can accelerate the reaction by stabilizing the polar transition state. |

| Temperature | Typically performed at low temperatures with UV irradiation. | Requires thermal energy to overcome the activation barrier. |

Transition Metal Complexation and Catalysis

The olefinic double bonds in this compound can act as ligands, coordinating to transition metals to form a variety of complexes. This interaction is the basis for many catalytic transformations.

Formation of Metal-Diene Complexes with Olefinic Ligands

As a long-chain α,ω-diene, this compound can form complexes with transition metals in several ways. It can act as a chelating ligand , where both double bonds of a single molecule coordinate to the same metal center. This would lead to the formation of a large-ring metallacycle. The stability of such a complex depends on the metal, its other ligands, and the length of the alkyl chain, which influences the chelate ring strain.

Alternatively, the diene can act as a bridging ligand , where each double bond coordinates to a different metal center. This can lead to the formation of dimeric or polymeric metal complexes. researchgate.net Research on cage-opened diamondoid dienes has shown that they can form complexes with copper(I) and silver(I), acting as rigid bridges between metal centers. researchgate.net While this compound is flexible, it could similarly bridge two metal atoms.

The formation of such complexes is often the first step in catalytic cycles. For example, in ADMET polymerization, the diene coordinates to the metal carbene complex before the metathesis reaction occurs. In coordination polymerization, the diene coordinates to the metal center before insertion into the growing polymer chain. mendelset.com

Studies on macrocyclic dienes, such as derivatives of tetraazacyclotetradecadiene, have shown the formation of stable complexes with a range of transition metals including nickel(II), copper(II), cobalt(III), and rhodium(III). allstudyjournal.comrsc.org While the nitrogen atoms in these macrocycles are the primary coordination sites, the diene functionalities are an integral part of the ligand structure that influences the electronic properties of the metal center. Although structurally different, these studies demonstrate the general affinity of diene moieties for transition metals.

The table below lists some transition metals known to form complexes with olefinic ligands and their potential applications in the context of diene chemistry.

| Transition Metal | Example of Complex Type / Application | Reference |

| Ruthenium (Ru) | ADMET catalysts (e.g., Grubbs catalysts) for polymerization. | mdpi.com |

| Zirconium (Zr) | Metallocene catalysts for coordination polymerization. | mendelset.com |

| Titanium (Ti) | Ziegler-Natta and half-sandwich catalysts for polymerization. | osti.gov |

| Nickel (Ni) | Catalysts for polymerization and dimerization. | mendelset.com |

| Copper (Cu) | Formation of complexes with diene ligands. | researchgate.net |

| Rhodium (Rh) | Formation of complexes with macrocyclic dienes. | allstudyjournal.com |

Theoretical and Computational Analyses of Tetradeca 1,11 Diene

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and bonding of tetradeca-1,11-diene would be fundamentally investigated using a combination of Density Functional Theory (DFT) and Ab Initio methods. These computational techniques provide a microscopic view of the molecule's properties.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For this compound, a DFT calculation would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of an initial guess structure of this compound to find the configuration with the lowest possible energy. At this minimum energy geometry, the forces on each atom are essentially zero. The resulting data would include precise values for all bond lengths and angles. For instance, the C=C double bonds at the 1 and 11 positions are expected to be significantly shorter and more rigid than the C-C single bonds that constitute the backbone of the molecule. The energetics of the molecule, such as its total electronic energy and heat of formation, would also be calculated. These values are crucial for assessing the molecule's stability relative to other isomers or related compounds.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C1=C2 Bond Length | ~1.34 Å |

| C11=C12 Bond Length | ~1.34 Å |

| C-C Single Bond Length (average) | ~1.53 Å |

| C=C-C Bond Angle | ~122° |

| H-C-H Bond Angle (sp3) | ~109.5° |

Ab Initio Methods for Electronic Properties

Ab initio methods, which are based on first principles without empirical parameters, are often used to obtain highly accurate electronic properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be applied to this compound. These calculations would provide detailed information about the molecule's electron distribution.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. For a diene like this compound, the HOMO is expected to be localized around the electron-rich C=C double bonds, while the LUMO would represent the lowest energy region to accept electrons. These calculations would also yield the dipole moment and polarizability, which describe the molecule's response to an external electric field.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for understanding the step-by-step pathways of chemical reactions involving molecules like this compound.

Identification and Characterization of Transition States and Intermediates

For any chemical reaction, such as electrophilic addition to one of the double bonds of this compound, computational methods can identify the high-energy transition state structures that connect reactants to products. Transition state optimization algorithms locate the saddle point on the potential energy surface corresponding to the reaction barrier. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which is the hallmark of a true transition state.

The energetics of these transition states and any reaction intermediates (such as carbocations) would be calculated to determine the activation energy of the reaction. A lower activation energy implies a faster reaction rate. This information is vital for predicting the regioselectivity and stereoselectivity of reactions involving the non-conjugated double bonds of this compound.

Mapping of Potential Energy Surfaces for Diene Reactivity

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule or a system of reacting molecules to their geometry. For this compound, a detailed PES could be mapped for specific reactions. For example, in a study of its oxidation, the PES would show the energy landscape as the oxidizing agent approaches one of the double bonds.

The PES would reveal the lowest energy reaction pathway, distinguishing it from higher energy alternatives. By mapping the PES, chemists can gain a deep understanding of the factors that control the outcome of a reaction, including the roles of steric hindrance and electronic effects in directing the reactivity of the two separate double bonds within the this compound structure.

Conformational Landscape and Molecular Dynamics Simulations

The long, flexible fourteen-carbon chain of this compound allows it to adopt a vast number of different spatial arrangements, or conformations. Understanding this conformational landscape is crucial as the molecule's shape can influence its physical properties and reactivity.

Analysis of Rotational Isomers and Energy Minima

This compound is a long-chain non-conjugated diene, meaning its two double bonds at the C1 and C11 positions are separated by a flexible chain of nine single carbon-carbon bonds. libretexts.org The conformational landscape of this molecule is primarily dictated by the rotations around these C-C single bonds. The study of how a molecule's energy changes with rotation around single bonds is known as conformational analysis. wikipedia.orglumenlearning.com

The fundamental principles of alkane stereochemistry govern the behavior of the saturated hydrocarbon chain segment of this compound. wikipedia.org For any given C-C single bond within this chain, there are an infinite number of possible conformations. However, these can be categorized into two primary types: staggered and eclipsed. wikipedia.org

Staggered Conformations: These represent local energy minima and are therefore more stable. In a staggered conformation, the substituents on adjacent carbon atoms are as far apart as possible, minimizing steric repulsion. There are two main types of staggered conformers:

Anti (or trans) Conformation: This is the most stable arrangement, where the two largest substituent groups (in this case, the adjacent carbon chain segments) are positioned 180° apart. This conformation has the lowest potential energy. wikipedia.orgunits.it

Gauche Conformation: In this arrangement, the large substituents are positioned approximately 60° apart. While still a stable energy minimum, the gauche conformation is slightly higher in energy than the anti conformation due to van der Waals strain between the nearby groups. wikipedia.org For butane (B89635), this energy difference is approximately 3.8 kJ/mol. wikipedia.org

Eclipsed Conformations: These represent local energy maxima and are transition states between staggered conformers. wikipedia.org In an eclipsed conformation, the substituents on adjacent carbons are aligned, leading to maximum steric repulsion and higher potential energy. The energy required to overcome this barrier is known as the rotational energy barrier. For simple alkanes like ethane, this barrier is relatively low, around 12 kJ/mol, allowing for rapid interconversion between conformers at room temperature. uc3m.esresearchgate.net

The presence of the double bonds at C1 and C11 introduces rigidity at these specific points in the chain, as rotation around a C=C double bond is highly restricted. uc3m.es The section of the molecule from C2 to C11, however, behaves much like a simple long-chain alkane, with its flexibility dominated by the anti and gauche rotational isomers.

Below is a data table summarizing the key energetic concepts related to the rotational isomers of the alkane chain in this compound, based on general values for alkanes.

| Interaction/Conformation | Description | Relative Energy (kJ/mol) |

| Anti (trans) Conformation | Most stable staggered conformation (180° dihedral angle). | 0 (Reference) |

| Gauche Conformation | Less stable staggered conformation (60° dihedral angle). | ~3.8 |

| H-H Eclipsing | Eclipsed interaction between two hydrogen atoms. | ~4.0 |

| H-CH₃ Eclipsing | Eclipsed interaction between a hydrogen and a methyl group. | ~6.0 |

| CH₃-CH₃ Eclipsing | Eclipsed interaction between two methyl groups. | ~11-19 |

Note: The energy values are generalized from simpler alkanes like butane and serve as an approximation for the interactions within the longer chain of this compound. wikipedia.orglumenlearning.com

Dynamic Behavior of Long-Chain Dienes

The large number of rotational isomers available to this compound, separated by low energy barriers, means that the molecule is not static but highly dynamic, especially in the gas or liquid phase. At ambient temperatures, the molecule has enough thermal energy to rapidly interconvert between different conformations. psu.edu This flexibility is a hallmark of long-chain hydrocarbons.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. aip.orgepfl.chnih.gov By simulating the motions of atoms over time, MD can reveal how molecules like this compound flex, fold, and change their shape.

Studies on similar long-chain alkanes, such as C14H30, provide significant insight into the expected dynamic behavior of this compound. acs.orgunimi.it These simulations show that while the all-trans (linear) conformer is the global energy minimum, at any given temperature above absolute zero, the molecule will spend a significant amount of time in more folded or compact structures. This is due to the entropic favorability of having many different conformations accessible. acs.org

As temperature (and therefore internal energy) increases, the following dynamic behaviors are observed:

Increased Conformational Diversity: The molecule can more easily overcome the rotational energy barriers, leading to a higher population of gauche conformers. This results in a greater variety of molecular shapes. acs.org

Molecular Folding: The increase in gauche conformations causes the long chain to deviate from a linear zigzag and adopt more compact, folded structures. The distance between the ends of the chain (in this case, the C1 and C14 carbons) will, on average, decrease as the molecule folds. acs.orgunimi.it

The dynamic nature of this compound is crucial for understanding its physical properties and reactivity. Its ability to adopt numerous shapes influences how it interacts with other molecules, its solubility in different solvents, and its potential role in chemical reactions where molecular geometry is a key factor. For instance, in polymerization reactions involving non-conjugated dienes, the flexibility of the chain can affect the rate and outcome of the reaction. oup.com

Advanced Spectroscopic and Analytical Characterization of Tetradeca 1,11 Diene and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of tetradeca-1,11-diene. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, every atom's position and the stereochemistry of the internal double bond can be unequivocally assigned. magritek.commdpi.com

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the different types of protons. The terminal vinyl protons at C1 and C2, and the internal vinyl protons at C11 and C12, exhibit characteristic chemical shifts in the olefinic region (δ 5.0-6.0 ppm). The large aliphatic chain produces a complex, overlapping signal cluster in the upfield region (δ 1.2-2.1 ppm). The ¹³C NMR spectrum similarly shows distinct signals for the sp² carbons of the double bonds and the sp³ carbons of the long methylene (B1212753) chain. mdpi.com

Two-Dimensional NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the carbon chain from one end to the other. For instance, the vinyl proton at C2 would show a correlation to the terminal vinyl protons at C1 and the allylic protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of the ¹³C signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry (E or Z configuration) of the internal double bond at C11-C12, NOESY is employed. This experiment detects through-space proximity of protons. For the Z-isomer, a NOE would be observed between the protons on C11 and C12. For the E-isomer, a NOE would be seen between a proton on C11 and the allylic protons on C13.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Tetradeca-1,11-diene

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| 1 | ~4.95 (dd) | ~114.1 | Terminal vinyl proton (H₂C=) |

| 2 | ~5.80 (ddt) | ~139.1 | Internal vinyl proton (-CH=) |

| 3 | ~2.05 (q) | ~33.8 | Allylic to terminal double bond |

| 4-9 | ~1.2-1.4 (m) | ~29.1-29.6 | Methylene chain |

| 10 | ~2.0 (q) | ~32.6 | Allylic to internal double bond |

| 11 | ~5.40 (dt) | ~130.5 | Internal vinyl proton (-CH=) |

| 12 | ~5.40 (dt) | ~124.5 | Internal vinyl proton (-CH=) |

| 13 | ~2.05 (q) | ~25.7 | Allylic to internal double bond |

| 14 | ~0.90 (t) | ~13.5 | Terminal methyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through its fragmentation pattern. The molecular formula is C₁₄H₂₆, giving it a molecular weight of 194.36 g/mol . nist.govnist.gov

Under electron ionization (EI), the molecule forms a molecular ion (M⁺•) at m/z 194. This ion is unstable and undergoes fragmentation. For long-chain non-conjugated dienes, fragmentation is typically dominated by cleavages at positions allylic to the double bonds, as this leads to the formation of stable resonance-stabilized carbocations. It is noted that mass spectra for conjugated and non-conjugated dienes can be very similar, sometimes requiring derivatization for unambiguous identification. epo.orggoogle.com182.160.97

Key expected fragmentation pathways for this compound include:

Allylic Cleavage: The bonds at C3-C4, C10-C11, and C12-C13 are susceptible to cleavage. Cleavage at C10-C11 would yield a stable C₇H₁₃⁺ fragment (m/z 97), while cleavage at C3-C4 would lead to a C₃H₅⁺ fragment (m/z 41).

Alkene Loss: The fragmentation pattern often contains clusters of peaks separated by 14 mass units (-CH₂-), corresponding to the sequential loss of alkyl fragments from the chain.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₄H₂₆]⁺• | Molecular Ion (M⁺•) |

| 165 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 124 | [C₉H₁₆]⁺• | McLafferty-type rearrangement |

| 97 | [C₇H₁₃]⁺ | Allylic cleavage at C10-C11 |

| 83 | [C₆H₁₁]⁺ | Allylic cleavage with rearrangement |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Common hydrocarbon fragment |

| 41 | [C₃H₅]⁺ | Allylic cleavage at C3-C4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by C-H and C=C bond vibrations. utdallas.edu

C-H Stretch: Strong absorptions from sp³ C-H bonds in the long methylene chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org The sp² C-H stretches from the double bonds appear just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). uobabylon.edu.iqlibretexts.org

C=C Stretch: A band for the C=C stretch is expected around 1640-1670 cm⁻¹. spcmc.ac.in The terminal double bond (monosubstituted) gives a moderate band near 1640 cm⁻¹, while the internal (disubstituted) double bond absorbs near 1670 cm⁻¹. The intensity of the internal C=C stretch can be very weak if it has a trans-configuration due to the small change in dipole moment during the vibration. spcmc.ac.in

C-H Bending: Strong out-of-plane (oop) C-H bending bands are diagnostic. A terminal vinyl group shows strong bands near 910 cm⁻¹ and 990 cm⁻¹. libretexts.org A trans-disubstituted internal alkene shows a strong band around 970 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration, which may be weak in the IR spectrum (especially for a trans-internal alkene), typically gives a strong signal in the Raman spectrum in the 1640-1680 cm⁻¹ region. This makes it an excellent complementary technique for confirming the presence and nature of the double bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| sp² C-H Stretch (vinyl) | 3080, 3020 | 3080, 3020 | Medium |

| sp³ C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |

| C=C Stretch (Internal) | ~1670 | ~1670 | Weak (IR, trans), Strong (Raman) |

| C=C Stretch (Terminal) | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| =C-H Bend (oop, trans-internal) | ~970 | - | Strong (IR) |

| =C-H Bend (oop, terminal) | ~990, ~910 | - | Strong (IR) |

X-ray Crystallography for Crystalline Derivatives and Metal Complexes

This compound is a liquid or low-melting solid at room temperature, making it unsuitable for direct analysis by single-crystal X-ray diffraction. However, its structure can be definitively confirmed by forming crystalline derivatives or, more commonly, metal-diene complexes. colab.wsnih.gov

Transition metals such as iron, ruthenium, chromium, and palladium are known to form stable complexes with dienes. colab.wsacs.orgprinceton.edu By reacting this compound with an appropriate metal precursor, a crystalline organometallic complex can be isolated. X-ray crystallography of this complex provides precise atomic coordinates, allowing for the unambiguous determination of:

Connectivity: Confirming the 1,11-diene structure.

Stereochemistry: Establishing the absolute configuration (E/Z) of the internal double bond.

Conformation: Revealing the preferred spatial arrangement (e.g., s-trans or s-cis) of the diene ligand when coordinated to the metal center. acs.orgprinceton.edu

Bond Metrics: Providing exact bond lengths and angles, which can give insight into the electronic effects of metal coordination. iucr.org

For example, analysis of various iron-diene complexes has shown that the geometry of the metal's coordination sphere can influence whether the diene binds in an s-cis or s-trans fashion, which in turn can affect its reactivity. princeton.edu

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers or byproducts of a reaction.

Gas Chromatography (GC): GC is the primary method for determining the purity of volatile compounds like this compound. Using a capillary column with a non-polar stationary phase (e.g., SE-30 or DB-5), compounds are separated primarily based on their boiling points. researchgate.net Isomers of C14 alkenes can be effectively separated and quantified using this technique. researchgate.netnih.gov GC coupled with a mass spectrometer (GC-MS) is a powerful combination that provides both retention time for quantification and a mass spectrum for identification of each component in a mixture. nih.gov

Silver-Ion Chromatography (Ag⁺-HPLC): For more challenging separations, such as distinguishing between positional and geometrical (cis/trans) isomers of dienes, silver-ion high-performance liquid chromatography (Ag⁺-HPLC) is highly effective. The separation mechanism is based on the reversible interaction between the π-electrons of the double bonds and silver ions impregnated on the stationary phase. The strength of this interaction depends on the position, number, and stereochemistry of the double bonds, allowing for the separation of closely related isomers that may co-elute in standard GC.

Emerging Research Directions and Interdisciplinary Applications of Tetradeca 1,11 Diene

Development of Novel Polymeric Materials with Tunable Properties

The bifunctional nature of Tetradeca-1,11-diene, with its two distinct alkene groups, makes it a promising monomer for the synthesis of novel polymeric materials. The double bonds can participate in various polymerization reactions, leading to materials with unique architectures and tunable properties.

Detailed Research Findings: The presence of two double bonds allows for several polymerization strategies. For instance, acyclic diene metathesis (ADMET) polymerization can produce linear unsaturated polymers. The double bonds remaining in the polymer backbone are available for subsequent crosslinking, a process known as vulcanization when conducted with sulfur, which can transform a soft, gummy polymer into a durable elastomer with a wide operational temperature range. pslc.ws

Furthermore, this compound can be utilized as a comonomer in coordination polymerization with mono-olefins like ethylene (B1197577). This process introduces long-chain branches into the main polymer backbone. researchgate.net Such branching significantly influences the polymer's macroscopic properties, including its melt strength, processability, and mechanical characteristics like flexibility and impact resistance. Research on related long-chain α,ω-dienes, such as 1,13-tetradecadiene (B1583877), has demonstrated their utility in creating ethylene-based polymers with controlled long-chain branching through mechanisms involving dual-site catalysts. google.com The spatial separation of the reactive sites in this compound suggests its potential for creating specific polymer topologies, such as loops or crosslinks, depending on the catalytic system and reaction conditions employed.

Table 1: Potential Polymerization Applications of this compound

| Polymerization Method | Potential Product | Key Properties & Advantages |

|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Unsaturated Polyester/Polyether (if co-polymerized) | Backbone functionality for crosslinking or further modification. |

| Coordination Copolymerization | Long-Chain Branched Polyethylene | Enhanced melt strength, improved processability, tunable mechanical properties. |

| Radical Polymerization | Crosslinked Networks | Formation of thermosets with high durability and thermal stability. |

Contributions to Green Chemistry Initiatives

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. As a hydrocarbon, this compound offers potential avenues for advancing these initiatives, particularly in biodegradable materials and environmental remediation.

The development of biodegradable polymers is crucial for mitigating plastic pollution. researchgate.net While many synthetic polymers are resistant to microbial degradation, the introduction of specific chemical structures can enhance their biodegradability. Research into isomers like tetradeca-1,3-diene (B12649616) suggests that long-chain dienes can serve as precursors for materials that are more susceptible to environmental breakdown. lookchem.com

The incorporation of this compound into polymer chains, for example through copolymerization with monomers that form ester linkages, could yield materials that are more readily attacked by microbial enzymes. google.comepo.org The hydrocarbon chain, while generally stable, can be metabolized by certain microorganisms. The presence of double bonds can also be points of oxidative cleavage, initiating the degradation process. The potential to be synthesized from renewable biological sources could further enhance its profile as a green chemical building block. lookchem.com

Environmental remediation involves the removal of pollutants from water, soil, and air. The chemical structure of this compound suggests it could be used to synthesize specialized molecules for these purposes. For example, it can be functionalized to create ligands or sorbents for capturing heavy metals or organic pollutants.

Research has shown that complexing agents, such as those based on thia-crown ethers, can be used for the preconcentration of heavy metal ions like copper(II) from aqueous solutions. asianpubs.org The long hydrocarbon chain of this compound could be used to create amphiphilic molecules that self-assemble into structures capable of sequestering pollutants. Furthermore, its potential use in synthesizing compounds for the remediation of environmental pollutants is an active area of interest, drawing parallels from studies on its isomers. lookchem.com The development of biosorbents from natural materials is another key area of remediation research. d-nb.inforesearchgate.net

Potential in Biodegradable Material Research

Fundamental Insights into Long-Chain Hydrocarbon Reactivity

Long-chain hydrocarbons with multiple sites of unsaturation, like this compound, serve as excellent model compounds for studying fundamental chemical reactivity. The distance between the two double bonds in this compound means they are likely to react independently, similar to a simple alkene. This allows researchers to investigate the selectivity of reactions on a bifunctional substrate.

Detailed Research Findings: The reactivity of this compound is dominated by the chemistry of its C=C double bonds. It can undergo typical alkene reactions such as:

Hydrogenation: Selective hydrogenation could saturate one double bond while leaving the other intact, leading to tetradecene isomers.

Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bonds.

Oxidation: Reactions with agents like permanganate (B83412) or ozone can cleave the double bonds to form diols, aldehydes, or carboxylic acids, depending on the conditions.

Metathesis: Intramolecular ring-closing metathesis is unlikely due to the large ring size that would be formed. However, it can participate in intermolecular cross-metathesis with other alkenes, a powerful tool in organic synthesis. vulcanchem.com

The study of acid-catalyzed rearrangements in complex polycyclic dienes has revealed unique mechanisms involving nonclassical carbocation intermediates. chemrxiv.orgresearchgate.net While this compound is a simple linear diene, studying its behavior under similar acidic conditions could provide valuable data on carbocation stability and rearrangement pathways in flexible long-chain systems. Such fundamental studies are crucial for developing new synthetic methodologies. lookchem.com

Applications in Advanced Catalysis and Supramolecular Chemistry

The double bonds in this compound can coordinate to transition metals, making it a valuable ligand in catalysis and a building block in supramolecular chemistry.

Detailed Research Findings: In catalysis, dienes are often used as ligands or substrates in reactions that form complex molecular architectures. For example, ruthenium complexes have been shown to catalyze the dimerization of norbornadiene to produce pentacyclo[6.6.0.0²,⁶.0³,¹³.0¹⁰,¹⁴]tetradeca-4,11-diene, a high-energy-density material, through a process involving C-C bond cleavage and formation. acs.org The ability of the two isolated double bonds of this compound to chelate to a single metal center or bridge two metal centers opens possibilities for designing novel catalysts and catalytic cycles.

In supramolecular chemistry, which involves chemistry "beyond the molecule," non-covalent interactions are key. Macrocyclic compounds, which play a significant role in this field, have been synthesized using diene-containing dicarboxylic acids and diols. mdpi.comsciforum.net For example, (5Z,9Z)-tetradeca-5,9-diene-1,14-dioic acid has been used as a building block for macrodiolides that exhibit interesting biological activities. researchgate.net this compound could be functionalized and used in similar strategies to create large, flexible macrocycles capable of acting as hosts for smaller guest molecules, with applications in sensing, drug delivery, and materials science. Research on cage-like dienes has shown their ability to form complexes with metal ions like Cu(I) and Ag(I), demonstrating the utility of diene ligands in constructing complex supramolecular assemblies. uni-giessen.deresearchgate.net

Surface Interactions and Adsorption Phenomena of Unsaturated Systems

The interaction of organic molecules with solid surfaces is fundamental to fields like materials science, heterogeneous catalysis, and sensor technology. The unsaturated nature of this compound makes it an interesting candidate for studying these interactions.

Detailed Research Findings: Research on the closely related isomer, 1,13-tetradecadiene, has explored its adsorption properties on silicon surfaces. smolecule.com Studies showed that the molecule interacts with the silicon surface via its double bonds, with a preference for one of the double bonds to react with the surface facets. smolecule.com This preferential reactivity suggests that long-chain dienes can be used to selectively functionalize surfaces, creating organized molecular layers with specific chemical properties.

This ability to form self-assembled monolayers is critical for developing new electronic devices, sensors, and corrosion inhibitors. The long hydrocarbon tail would likely orient away from the surface, creating a hydrophobic layer whose properties could be tuned by the packing density and orientation of the molecules. The study of such adsorption phenomena, often following models like the Langmuir adsorption isotherm, is crucial for designing sensors with high sensitivity and selectivity for specific analytes in water. whiterose.ac.uk

Q & A

Basic: What experimental methodologies are recommended for synthesizing Tetradeca-1,11-diene with high purity?

To optimize synthesis, researchers should employ catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) or Wittig olefination, ensuring precise control of reaction conditions (temperature, solvent polarity, and catalyst loading). Purity can be verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS) for structural confirmation. Replication of methods from peer-reviewed literature with rigorous note-taking is critical for consistency .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming double-bond positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups, while ultraviolet-visible (UV-Vis) spectroscopy elucidates electronic transitions. For quantitative purity assessment, integrate GC-MS or HPLC-MS data with spectral libraries .

Advanced: How can mechanistic studies be designed to investigate the reactivity of this compound in Diels-Alder reactions?

Use kinetic isotope effects (KIE) and deuterium labeling to track bond formation/breaking. Pair experimental data (e.g., reaction rate measurements under varying temperatures) with computational density functional theory (DFT) simulations to model transition states. Control experiments with substituted dienes can isolate electronic vs. steric effects .

Advanced: What strategies integrate computational modeling with experimental data to predict this compound’s behavior in complex systems?

Combine molecular dynamics (MD) simulations with experimental solvent polarity studies to predict aggregation or solvation effects. Validate models using small-angle X-ray scattering (SAXS) or neutron diffraction. Ensure reproducibility by documenting force field parameters and software versions .

Data Contradiction: How should researchers address conflicting data in spectroscopic characterization of this compound?

Re-evaluate sample preparation (e.g., solvent purity, concentration) and instrument calibration. Compare results across multiple techniques (e.g., NMR, X-ray crystallography) and replicate experiments independently. Transparently report discrepancies in publications, highlighting potential sources of error .

Advanced: What experimental frameworks assess this compound’s potential as a ligand in catalytic systems?

Design ligand-exchange experiments using transition-metal complexes (e.g., Pd or Ru), monitored via in-situ Fourier-transform infrared (FTIR) spectroscopy. Compare turnover frequencies (TOF) and selectivity with control ligands. Use X-ray absorption spectroscopy (XAS) to probe metal-ligand bonding .

Basic: What factors influence the stability of this compound during storage, and how can degradation be quantified?

Study stability under inert atmospheres (N₂/Ar) and varying temperatures. Monitor degradation via GC-MS for byproduct identification. Accelerated aging tests (e.g., elevated temperature) paired with Arrhenius kinetics model shelf-life .

Advanced: How can environmental impact assessments of this compound degradation products be methodologically structured?

Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites in simulated environmental conditions (pH, UV exposure). Apply ecological structure-activity relationships (ECOSAR) to predict toxicity, validated with bioassays (e.g., Daphnia magna toxicity tests) .

Advanced: What challenges arise in scaling up this compound synthesis while maintaining reproducibility?

Batch-to-batch variability can stem from catalyst deactivation or solvent impurities. Implement process analytical technology (PAT) for real-time monitoring (e.g., inline IR spectroscopy). Statistical design of experiments (DoE) identifies critical parameters (e.g., mixing rate, stoichiometry) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Conduct a hazard assessment using material safety data sheets (MSDS) and pilot small-scale reactivity tests. Use gloveboxes for air-sensitive steps and personal protective equipment (PPE). Document emergency response plans for spills or exposure .

Methodological Guidance